Diethyl(2-hydroxypropan-2-yl)phosphonate
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Overview
Description
Diethyl(2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-hydroxypropan-2-yl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(2-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with acetone in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(2-hydroxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl(2-hydroxypropan-2-yl)phosphonate involves its interaction with various molecular targets, including enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-oxopropyl)phosphonate: Similar in structure but contains a keto group instead of a hydroxyl group.
Diethyl(pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring, offering different reactivity and applications.
Uniqueness
Diethyl(2-hydroxypropan-2-yl)phosphonate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This hydroxyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
6632-88-8 |
---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
2-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H17O4P/c1-5-10-12(9,11-6-2)7(3,4)8/h8H,5-6H2,1-4H3 |
InChI Key |
RFSIEVBYXWUJCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C)O)OCC |
Origin of Product |
United States |
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